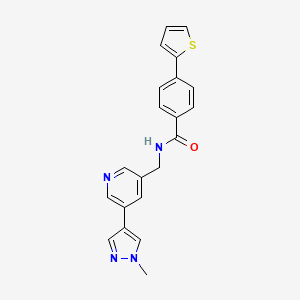

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a pyridine core substituted with a methyl-pyrazole group and a thiophene moiety.

Propriétés

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-25-14-19(13-24-25)18-9-15(10-22-12-18)11-23-21(26)17-6-4-16(5-7-17)20-3-2-8-27-20/h2-10,12-14H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSNOZGDZUAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways that are crucial for cellular functions. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural elements include:

- Benzamide core : Facilitates hydrogen bonding and hydrophobic interactions.

- Thiophen-2-yl group : Enhances π-π stacking and electron-rich interactions compared to phenyl or chlorophenyl groups in analogs .

- Pyridine-pyrazole arm : The 1-methylpyrazole substituent on pyridine may improve metabolic stability compared to unmethylated pyrazoles or morpholine/thiazole-containing analogs .

Table 1: Structural Comparison with Analogous Compounds

Physicochemical and Pharmacological Implications

- Lipophilicity : The thiophen-2-yl group may confer moderate lipophilicity compared to chlorophenyl (4d) or nitro-pyrazole () substituents, balancing membrane permeability and solubility .

- Binding Interactions : The pyridine-pyrazole arm could engage in π-stacking or metal coordination, similar to risvodetinib’s pyrimidine-pyridine system (), while the thiophene may mimic aromatic residues in biological targets .

Activité Biologique

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a pyrazole, pyridine, and thiophene moiety, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical formula of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is C22H20N4OS, with a molecular weight of approximately 396.49 g/mol. The presence of multiple heterocycles enhances the compound's interaction with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in cancer proliferation and survival pathways.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways crucial for cellular functions.

Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and influencing p53 expression levels .

Anticancer Activity

Research has demonstrated that N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide exhibits notable cytotoxicity against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value in the low micromolar range, indicating potent anticancer activity.

- U937 (monocytic leukemia) : Similar cytotoxic effects were observed, suggesting its potential as a therapeutic agent against hematological malignancies .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis |

| U937 | 7.2 | Caspase activation |

| A549 (lung cancer) | 8.5 | Cell cycle arrest at G0-G1 |

Case Studies

A recent study evaluated the compound's effects on multiple cancer types, revealing its ability to inhibit cell proliferation effectively. Flow cytometry analyses indicated that treatment with N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide led to significant cell cycle arrest and increased apoptotic markers in treated cells compared to controls .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of the compound with various targets. The results indicated strong interactions with key residues in proteins associated with cancer progression, supporting its role as a potential lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.